molecular formula C16H17F3N2O3 B2880929 N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide CAS No. 1311578-39-8

N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide

Cat. No. B2880929
CAS RN: 1311578-39-8
M. Wt: 342.318
InChI Key: BKAQJWBZWLGRRZ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide, commonly known as TRPM8 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor that targets the transient receptor potential melastatin 8 (TRPM8) channels, which are involved in numerous physiological processes.

Mechanism Of Action

N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide inhibitor works by blocking the N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide channels, which are involved in various physiological processes such as thermoregulation, pain sensation, and cold sensation. By blocking these channels, N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide inhibitor can inhibit the growth of cancer cells, reduce inflammation, and alleviate pain.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide inhibitor has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation. N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide inhibitor can also reduce the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in cancer progression.

Advantages And Limitations For Lab Experiments

N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide inhibitor has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide inhibitor has been extensively studied, and its mechanism of action is well understood. However, N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide inhibitor also has some limitations, such as its potential toxicity and off-target effects.

Future Directions

There are several future directions for the study of N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide inhibitor. One potential direction is to study its use in combination with other therapies, such as chemotherapy, to enhance their efficacy. Another direction is to study its potential use in other diseases, such as breast cancer and osteoarthritis. Additionally, further research is needed to determine the optimal dosage and administration of N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide inhibitor to minimize potential toxicity and off-target effects.
Conclusion:
In conclusion, N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide inhibitor is a promising chemical compound that has potential therapeutic applications in various diseases. Its mechanism of action is well understood, and it has been extensively studied for its biochemical and physiological effects. Further research is needed to fully understand its potential and limitations, but it holds great promise for the development of new therapies.

Synthesis Methods

The synthesis of N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide inhibitor involves a multi-step process that starts with the reaction of 2-(2,2,2-trifluoroethoxy)phenol with 1-cyanocyclopentylamine to form an intermediate. This intermediate is then reacted with chloroacetyl chloride to form the final product, N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide inhibitor.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antitumor effects. Additionally, N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide inhibitor has been studied for its potential use in treating prostate cancer, as N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide channels are overexpressed in prostate cancer cells.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O3/c17-16(18,19)11-24-13-6-2-1-5-12(13)23-9-14(22)21-15(10-20)7-3-4-8-15/h1-2,5-6H,3-4,7-9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAQJWBZWLGRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC2=CC=CC=C2OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide

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